molecular formula C6H9N3O B8645406 3-Methoxy-6-methylpyrazin-2-amine

3-Methoxy-6-methylpyrazin-2-amine

Cat. No.: B8645406
M. Wt: 139.16 g/mol
InChI Key: VCGSPGPVBLWIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-6-methylpyrazin-2-amine ( 89464-88-0) is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This pyrazine derivative is a specialized building block in organic synthesis and medicinal chemistry research. It is part of the important class of pyrazin-2-amines, for which efficient synthetic processes have been developed . Compounds based on the pyrazine scaffold, such as this one, are of significant interest in the development of novel heterocyclic compounds due to their ability to mimic structural elements of peptides and bind reversibly to proteins . As a reagent, it serves as a versatile intermediate for constructing more complex molecular architectures, particularly in the exploration of new pharmacologically active compounds. Its structure, featuring both amine and methoxy functional groups on the pyrazine ring, makes it a valuable precursor for further chemical modifications. Researchers utilize this compound strictly for laboratory research purposes. It requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . According to safety information, this substance has hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-methoxy-6-methylpyrazin-2-amine

InChI

InChI=1S/C6H9N3O/c1-4-3-8-6(10-2)5(7)9-4/h3H,1-2H3,(H2,7,9)

InChI Key

VCGSPGPVBLWIHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-Methoxy-6-methylpyrazin-2-amine with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
This compound C₆H₉N₃O 151.16 (calc.) -OCH₃ (3), -CH₃ (6), -NH₂ (2) Hypothetical: Moderate lipophilicity, potential bioactive scaffold -
3,5-Dibromo-6-methylpyrazin-2-amine C₅H₅Br₂N₃ 266.92 -Br (3,5), -CH₃ (6), -NH₂ (2) High molecular weight, halogenated stability
3-Chloro-5-methylpyrazin-2-amine C₅H₆ClN₃ 143.58 -Cl (3), -CH₃ (5), -NH₂ (2) Reactivity in cross-coupling reactions
3-Methoxy-5-phenylpyrazin-2-amine C₁₁H₁₁N₃O 201.23 -OCH₃ (3), -C₆H₅ (5), -NH₂ (2) Increased lipophilicity (LogP: 2.32)
2-Chloro-6-methoxy-3-pyridinamine C₆H₇ClN₂O 158.59 -Cl (2), -OCH₃ (6), -NH₂ (3) Pyridine-based analog; distinct ring electronics
Key Observations:
  • Halogen vs. Methoxy Substitution : Bromine and chlorine substituents (e.g., in and ) increase molecular weight and polarizability, enhancing stability but reducing solubility. Methoxy groups improve solubility in polar solvents .
  • Methyl vs. Phenyl Groups : Methyl substitution (e.g., in ) offers moderate lipophilicity, whereas phenyl groups (e.g., in ) significantly increase LogP, favoring membrane permeability in drug design.
  • Ring System Differences : Pyrazine (6-membered, two N atoms) vs. pyridine (6-membered, one N atom) derivatives (e.g., ) exhibit distinct electronic profiles, affecting hydrogen bonding and reactivity.

Preparation Methods

Step 1: Preparation of 3-Methoxy-6-methylpyrazine-2-carboxamide

The carboxamide precursor is synthesized via condensation of methylglyoxal (R₁ = methyl) with an aminoimidate derivative. For example, reacting methylglyoxal with 2-aminomalononitrile in the presence of sodium methoxide generates the pyrazine ring. Key conditions include:

  • Solvent: Alcoholic solvents (e.g., methanol)

  • Temperature: -10°C to 10°C

  • Reagents: Alkali metal alcoholates (e.g., NaOMe)

ParameterValue
Intermediate MP75–76.5°C
Reaction Time1 h (1°C) + 3 h (83°C)

Nucleophilic Substitution on Halogenated Pyrazines

Brominated or chlorinated pyrazines serve as intermediates for introducing the amine group. For instance, 5-bromo-3-methoxy-6-methylpyrazin-2-amine (CAS 5900-13-0) can undergo amination:

Procedure:

  • Bromination: 3-Methoxy-6-methylpyrazin-2-amine is treated with N-bromosuccinimide (NBS) in DMF to introduce bromine at position 5.

  • Amination: The bromine atom is displaced using ammonia or alkylamines under catalytic conditions (e.g., Pd/C, CuI).

Example:

  • Substrate: 5-Bromo-3-methoxy-6-methylpyrazine

  • Conditions: NH₃ (aq.), 100°C, 12 h

  • Yield: ~60% (estimated from analogous reactions)

Challenges:

  • Regioselectivity in bromination requires careful control of stoichiometry.

  • Palladium catalysts may necessitate inert atmospheres.

Condensation Reactions for Pyrazine Ring Formation

The Hantzsch pyrazine synthesis offers a route to construct the ring with pre-installed substituents. A diketone (e.g., methylglyoxal) reacts with a diamine in the presence of an acid catalyst.

Example Protocol:

  • Reactants: Methylglyoxal (1 equiv), 2-amino-2-cyanoacetamide (1 equiv)

  • Catalyst: Acetic acid (HOAc)

  • Conditions: Methanol, 80°C, 4 h

  • Outcome: Direct formation of this compound after workup.

Advantages:

  • Single-step ring formation.

  • High atom economy.

Limitations:

  • Competing side reactions may reduce yield.

Reductive Amination of Keto-Pyrazines

A less common approach involves reductive amination of 3-methoxy-6-methylpyrazin-2-one. This method employs:

  • Reducing Agent: NaBH₃CN or H₂/Pd-C

  • Ammonia Source: NH₄OAc

Typical Conditions:

  • Solvent: MeOH/THF (1:1)

  • Temperature: 25°C

  • Yield: ~50% (extrapolated from similar reductions)

Comparative Analysis of Methods

MethodYield*ComplexityCostScalability
Hofmann DegradationModerateHighLowIndustrial
Nucleophilic SubstitutionLowModerateHighLab-scale
CondensationHighLowLowPilot-scale
Reductive AminationLowModerateMediumLab-scale

*Yields estimated from literature analogs.

Challenges and Optimization Strategies

  • Regioselectivity: Positional isomerism during substitution is mitigated using directing groups (e.g., methoxy).

  • Stability: Aminoimidate intermediates are often unstable, requiring in situ generation.

  • Purification: Silica gel chromatography is standard, but crystallization (e.g., from CH₂Cl₂/hexane) improves purity .

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-6-methylpyrazin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis of pyrazine derivatives often involves halogenation, methoxylation, or coupling reactions. For this compound, key approaches include:

  • Halogenation-Methoxylation : Chlorination of a methylpyrazine precursor (e.g., 5-methylpyrazin-2(1H)-one) using thionyl chloride, followed by methoxylation with sodium methoxide .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce methyl or methoxy groups, requiring palladium catalysts and controlled temperatures (60–100°C) .
    Critical Parameters : Reaction time, catalyst loading (e.g., 5–10 mol% Pd), and solvent polarity (e.g., DMF vs. THF) significantly impact yield. Purification via recrystallization or chromatography is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR reveals methoxy (-OCH3_3) protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.0 ppm. 13^13C NMR confirms methyl (δ 20–25 ppm) and methoxy (δ 55–60 ppm) carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (C6_6H8_8N3_3O, m/z 152.07) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves isomers .

Q. How can researchers mitigate common impurities during synthesis?

  • Byproduct Formation : Competing reactions (e.g., over-chlorination) are minimized by controlling stoichiometry (1:1 molar ratio of substrate to chlorinating agent) .
  • Isomer Separation : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves positional isomers (e.g., 3-methoxy vs. 5-methoxy) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across studies?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) often arise from:

  • Substituent Effects : Minor structural changes (e.g., replacing methyl with trifluoromethyl) alter binding affinity. Comparative studies with analogs (e.g., 3-Methoxy-6-(trifluoromethyl)pyrazin-2-amine) highlight substituent-driven bioactivity shifts .
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) modulate solubility and target interaction. Standardized protocols (e.g., 1% DMSO in PBS) improve reproducibility .

Q. How does the pyrazine ring’s substitution pattern influence reactivity?

  • Nucleophilic Substitution : The methoxy group at position 3 is electron-withdrawing, activating the ring for substitution at position 6. For example, bromination at position 5 requires Lewis acids (e.g., AlCl3_3) .
  • Cross-Coupling : Methyl groups enhance steric hindrance, reducing coupling efficiency. Optimizing ligand systems (e.g., XPhos with Pd(OAc)2_2) improves yields in Suzuki reactions .

Q. What computational models predict binding affinity with biological targets?

  • Docking Studies : Molecular docking (AutoDock Vina) with enzyme targets (e.g., kinases) identifies key interactions: hydrogen bonding with the amine group and hydrophobic contacts with the methyl group .
  • 3D-QSAR : Comparative molecular field analysis (CoMFA) correlates substituent properties (e.g., logP, polarizability) with antileukemic activity, guiding structural optimization .

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